N-(4-phenylhepta-1,6-dien-4-yl)benzamide
Description
N-(4-phenylhepta-1,6-dien-4-yl)benzamide is a benzamide derivative characterized by a central hepta-1,6-dienyl backbone substituted with a phenyl group at the 4-position and a benzamide moiety at the terminal nitrogen.
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(4-phenylhepta-1,6-dien-4-yl)benzamide |
InChI |
InChI=1S/C20H21NO/c1-3-15-20(16-4-2,18-13-9-6-10-14-18)21-19(22)17-11-7-5-8-12-17/h3-14H,1-2,15-16H2,(H,21,22) |
InChI Key |
LKJCXGDCVGYANR-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Benzamide Derivatives
Key benzamide derivatives with comparable structural motifs and activities include:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
- Substituents like ethoxy and pentadecyl chains (e.g., Compound 4) enhance lipophilicity, improving cell permeability and HAT inhibitory activity .
- Biological Activity :
- Compounds with chloro-CF₃-phenyl groups (e.g., CTPB) exhibit paradoxical p300 HAT activation, contrasting with the inhibitory effects of simpler benzamides. This highlights the role of electron-withdrawing groups in modulating enzyme function .
- The absence of a pyridinyl or pentadecyl group in this compound may limit its HAT activity compared to derivatives like Compound 4 .
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